The table below summarizes the core chemical and structural properties of calamenene.
| Property | Description |
|---|---|
| Chemical Formula | C₁₅H₂₂ [1] [2] [3] |
| Molecular Weight | 202.3352 g/mol [1] [2] [3] |
| Classification | Sesquiterpenoid / Cadinane-type Sesquiterpene [4] [3] |
| IUPAC Name | (1R,4R)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene [3] |
| CAS Registry Number | 72937-55-4 (for cis-isomer) [1] |
| LogP (Predicted) | 5.6 [3] |
| Bioavailability (Rule of 5) | No (Violates due to high lipophilicity) [3] |
This compound is a lipophilic molecule with low predicted water solubility, which is a key consideration for its drug-likeness and bioavailability [3]. It exists in different stereoisomeric forms, including cis-calamenene and trans-calamenene (α-calamenene) [1] [2].
This compound is a natural product found in a variety of plant species. Its biosynthesis occurs via the sesquiterpenoid pathway, starting from the universal precursor farnesyl diphosphate (FPP) [5].
| Source | Plant Family | Context |
|---|---|---|
| Baker's Cypress (Cupressus bakeri) | Cupressaceae | Found in foliage as a natural product [5]. |
| Black Peppermint (Mentha x piperita) | Lamiaceae | Studied for its sesquiterpene synthase enzymes [5]. |
| Japanese Cedar (Cryptomeria japonica) | Cupressaceae | Isolated from the black heartwood [4]. |
| Madagascan Shrub (Tarenna madagascariensis) | Rubiaceae | Isolated as a natural compound [5]. |
| Portia Tree (Thespesia populnea) | Malvaceae | Isolated from the bark [6]. |
Research has uncovered several promising biological activities of this compound, with mechanisms supported by computational and experimental evidence.
A 2025 computational study used network pharmacology and molecular docking to explore essential oil compounds for anti-fatigue properties. This research identified this compound as a compound with strong binding affinity to core fatigue-related targets like EGFR, IL-6, and STAT3, which are involved in metabolic dysregulation and inflammatory responses linked to fatigue [7].
Proposed mechanism of this compound binding to core fatigue-related targets [7].
Experimental immunology research has demonstrated that this compound can directly influence the human immune system. A study found that this compound, along with T-cadinol, drives the maturation of human dendritic cells from monocytes and promotes T helper 1 (Th1) cell polarization [4].
This compound induces dendritic cell maturation and drives Th1 immune response [4].
A 2022 study on Thespesia populnea bark reported that extracts containing a new this compound glycoside showed inhibitory effects against several microbial strains, including E. coli, S. aureus, A. niger, and F. oxysporum, with MIC values ranging from 50–200 μg/mL [6].
For researchers aiming to validate or explore these activities, here are summaries of the key methodologies from the cited literature.
This computational approach is ideal for initial screening and mechanistic prediction [7].
This protocol assesses the direct immunomodulatory effects of this compound on human immune cells [4].
This compound is a biologically active sesquiterpenoid with a defined chemical structure and natural origin. Current evidence, while promising, is primarily computational or based on in vitro models. The following table outlines critical steps for translating these findings into therapeutic applications.
| Research Need | Rationale |
|---|---|
| In Vivo Validation | Crucial to confirm anti-fatigue and immunomodulatory effects in whole organisms and determine appropriate dosing [7]. |
| ADMET Profiling | Comprehensive studies on absorption, distribution, metabolism, excretion, and toxicity are required to assess safety and pharmacokinetics [7]. |
| Mechanism Elucidation | Deeper investigation is needed to fully understand the molecular pathways involved, such as its interaction with calcium channels [4]. |
| Formulation Development | Its high lipophilicity (LogP > 5) necessitates advanced delivery strategies (e.g., nanoparticles, liposomes) to improve bioavailability [3]. |
The table below summarizes the core chemical and physical data for this compound as provided by FooDB and other sources [1] [2].
| Property | Details |
|---|---|
| IUPAC Name | 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene [1] |
| Chemical Formula | C15H22 [1] [2] |
| Average Molecular Weight | 202.34 g/mol [1] [2] |
| Classification | Sesquiterpenoid (Cadinane-type) [1] |
| CAS Numbers | 483-77-2 [2]; 1406-50-4 (likely an isomer) [1] |
| Natural Source | Foliage of Cupressus bakeri (Cypress) [3] [2] |
| Predicted LogP | 5.6 (Indicates high lipophilicity) [1] |
| Water Solubility | 0.00016 g/L (Predicted, indicates very low solubility) [1] |
Although the specific pathway for this compound is not fully outlined, research indicates it is synthesized via the universal mevalonate (MVA) pathway for terpenoid backbone production [4]. The key regulatory genes for terpenoid biosynthesis in fungi include HMGS1, HMGR2, and AaTPS1-3 [4].
For profiling this compound and other terpenoids in biological samples, the following integrated approach is effective [4]:
Based on general sesquiterpenoid biosynthesis, the process from gene to metabolite can be conceptualized as follows. Specific enzymes for this compound (e.g., a dedicated this compound Synthase) are not confirmed but would operate within this framework.
Conceptual workflow for sesquiterpenoid biosynthesis, integrating gene expression and metabolite detection.
Current knowledge of this compound biosynthesis has significant gaps. Key challenges and future research directions include:
To obtain a more complete picture of the , you could:
Calamenene is a naturally occurring aromatic sesquiterpene that serves as a foundational chemical scaffold in plants [1]. Its core structure can be enzymatically modified to create more complex molecules with enhanced or entirely new biological activities. The table below summarizes key derivatives and their profiles.
| Derivative Name | Biological Activity | Observed Potency (IC₅₀) | Proposed/Suggested Mechanism |
|---|---|---|---|
| trans-8-Hydroxythis compound Dimers | Antiprotozoal (vs. Leishmania spp. & Plasmodium falciparum) [2] | "Significantly higher" than monomeric counterparts [2] | Not fully elucidated; requires interactome studies [2] |
| Tavinin A (2) | Antiproliferative (A2780 ovarian cancer) [3] | 5.5 µM [3] | Not determined in the study [3] |
| epi-Tavinin A (3) | Antiproliferative (A2780 ovarian cancer) [3] | 6.7 µM [3] | Not determined in the study [3] |
| Mansonone G (1) | Antiproliferative (A2780 ovarian cancer) [3] | 10.2 µM [3] | Not determined in the study [3] |
The synthesis of advanced this compound derivatives often employs modern chemo-enzymatic strategies, which combine chemical and enzymatic steps to achieve high efficiency and stereoselectivity [4].
This 2024 study describes a novel method for creating complex dimers [2].
An earlier study isolated and synthesized this compound-type compounds with a more complex, oxygenated structure [3].
The following diagram illustrates the logical relationship and experimental workflow for generating bioactive compounds from the this compound scaffold.
The current research strongly supports further investigation into this compound-based compounds.
Calamenene is a sesquiterpenoid, a class of organic compounds built from three isoprene units (C15H22), known for its aromatic, bicyclic structure with a cadinane skeleton [1] [2]. It was initially identified as a secondary metabolite responsible for the anti-fouling properties of the bright orange gorgonian coral, Subergorgia reticulata [1]. Subsequent research has explored its potential as an antimicrobial agent, leading to the development of more potent synthetic analogs.
Researchers can obtain the bioactive this compound derivative (Cala1) through extraction from its natural source or via the synthesis of a more potent analog (Cala2).
The following protocol is adapted from research that identified 2-methoxy, 5-acetoxy this compound as a potent antimicrobial compound [1].
The synthetic analog Cala2 has demonstrated superior bactericidal activity compared to the natural extract [1]. The synthesis is a simplistic Diels-Alder reaction.
The following workflow diagram summarizes the two primary pathways for obtaining Cala1 and Cala2:
The bioactivity of Cala1 and Cala2 was quantitatively evaluated against the aquaculture pathogen Vibrio harveyi. The table below summarizes the key efficacy data.
Table 1: Bioactivity of this compound Compounds against Vibrio harveyi [1]
| Compound | Minimum Lethal Concentration | Antimicrobial Mode | Genetic Damage (Comet Assay) | Cytotoxicity |
|---|---|---|---|---|
| Cala1 (Natural) | 2.5 µg mL⁻¹ | Bacteriostatic | 9% of cells affected | Not Reported |
| Cala2 (Synthetic) | 0.5 µg mL⁻¹ | Bactericidal | 70% of cells affected | Minimal to Artemia nauplii |
This protocol outlines the standard methods for confirming antibacterial activity and determining the mechanism of action.
The following chart illustrates the workflow for the key mode-of-action experiments:
This compound is a sesquiterpene compound belonging to the cadinene group of secondary plant metabolites with demonstrated therapeutic potential in recent pharmacological studies. This bicyclic organic compound, characterized by its aromatic structure and molecular formula C₁₅H₂₂, has gained significant research interest due to its identification as a promising bioactive compound with potential applications in fatigue management and neurological disorders. The compound occurs naturally in various plant species and essential oils, particularly in plants like Rosa species, where it contributes to the complex chemical profile of plant essential oils alongside other terpenoids and aromatic compounds. As a sesquiterpene, this compound is part of a larger class of terpene compounds that represent the most diverse group of plant secondary metabolites, with over 80,000 structures identified to date, all derived from the basic isoprene unit (C₅H₈)ₙ with varying degrees of oxidation and cyclization.
The structural complexity of sesquiterpenes like this compound necessitates advanced analytical techniques for accurate identification and quantification in complex biological and botanical matrices. Recent network pharmacology and molecular docking studies have identified this compound as one of several essential oil-derived compounds with strong binding affinity to core fatigue-related genes and proteins, including ALB, BCL2, EGFR, IL-6, and STAT3, suggesting its potential as a natural anti-fatigue agent. This discovery has accelerated the need for robust, standardized analytical protocols to support further pharmacological investigation and drug development efforts. The analytical characterization of this compound presents specific challenges due to its semi-volatile nature, structural similarity to other sesquiterpenes, and typically low concentration in source materials, requiring highly sensitive and selective analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for reliable analysis.
Sample preparation represents a critical first step in the analytical workflow for this compound analysis, directly impacting method sensitivity, accuracy, and reproducibility. For plant materials, approximately 1.0 g of dried, homogenized sample should be subjected to hydrodistillation using a Clevenger-type apparatus for 3-4 hours to isolate volatile components, including this compound and other terpenes. The resulting essential oil should be collected and dried over anhydrous sodium sulfate to remove residual water, then stored at -20°C in amber vials to prevent photodegradation and volatilization until analysis. Alternatively, for samples where this compound is suspected to exist in bound (glycosylated) forms that are non-volatile and odorless, an acid hydrolysis step may be incorporated to break the glycosidic bonds and release the aglycone prior to analysis. This involves treating the extracted residue with 2N hydrochloric acid at 80°C for 30-60 minutes, followed by neutralization and extraction of the freed terpenes with an appropriate organic solvent such as acetone, which has demonstrated superior efficiency in extracting bound terpenes compared to ethanol or water [1].
For solid-phase microextraction (SPME), which is particularly valuable for samples with low this compound concentrations, approximately 0.5 g of homogenized sample should be placed in a 20 mL headspace vial with the internal standard (commonly tetralin or cyclohexanone for sesquiterpene analysis). The SPME fiber assembly, typically coated with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) at 50/30 μm thickness, should be exposed to the sample headspace for 30-45 minutes at 60°C with constant agitation to enhance volatile partitioning into the headspace. The choice of extraction technique should be guided by the sample matrix and concentration levels, with SPME offering superior sensitivity for trace analysis while hydrodistillation provides broader profiling of volatile constituents. All samples should be prepared in triplicate to account for biological variability and methodological consistency, with appropriate quality control measures including procedural blanks, matrix spikes, and reference standards where available.
Gas Chromatography-Mass Spectrometry provides the necessary separation power and detection sensitivity for reliable this compound analysis in complex matrices. The following optimized instrumental conditions have been validated for sesquiterpene analysis and should be implemented for this compound determination:
Table 1: Optimized GC-MS Conditions for this compound Analysis
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| GC System | Agilent 8890/7890 or equivalent | Any modern GC with electronic pressure control |
| MS System | Agilent 5977B MSD or equivalent | Single quadrupole mass spectrometer |
| Column | HP-5MS UI (30 m × 0.25 mm ID × 0.25 μm film) | Equivalent low-polarity stationary phases acceptable |
| Injector | Split/splitless with SPME liner | Standard SSL liner for liquid injections |
| Injection Temp | 250°C | 240°C acceptable for thermally sensitive compounds |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Hydrogen may be used with adjusted flow rates |
| Oven Program | 50°C (hold 2 min), ramp 5°C/min to 150°C, then 10°C/min to 280°C (hold 5 min) | Modified ramping may optimize separation |
| MS Source | Electron Impact (EI) 70 eV | Standard ionization mode for terpenes |
| MS Quadrupole | 150°C | Standard temperature |
| MS Transfer Line | 280°C | Must match final oven temperature |
| Data Collection | Full scan 40-500 m/z | SIM mode for enhanced sensitivity |
The separation efficiency is critically dependent on the GC temperature program, with the optimized ramp rate effectively resolving this compound from co-eluting compounds such as other cadinene isomers and related sesquiterpenes. The mass spectrometric detection in electron impact mode at 70 eV generates characteristic fragmentation patterns that facilitate compound identification through library matching and interpretation of mass spectral features. For this compound, the expected retention index on non-polar columns typically ranges between 1520-1560 (depending on specific stationary phase and exact isomer), with major mass spectral fragments anticipated at m/z 161, 119, 105, and 91, corresponding to the molecular ion M⁺ at m/z 202 and key diagnostic fragments resulting from ring cleavages and McLafferty rearrangements specific to the cadinene skeletal structure.
Compound identification in GC-MS analysis relies on multiple lines of evidence to ensure accurate characterization, particularly important for sesquiterpenes like this compound that may exist as multiple stereoisomers with similar mass spectral patterns. The primary identification should be based on retention index matching using a homologous series of n-alkanes (C₈-C₂₀) analyzed under identical conditions, combined with mass spectral library matching against commercial databases such as NIST, Wiley, or Adams Essential Oils library. A minimum similarity index of 85% is recommended for provisional identification, with values exceeding 90% providing confident assignment. For quantitative analysis, a calibration curve should be constructed using authentic this compound standards across a concentration range of 0.1-100 μg/mL, with internal standardization to correct for injection variability and matrix effects.
Advanced chemometric approaches including Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) can be employed to distinguish this compound-containing samples based on geographical origin, plant variety, or processing methods, as demonstrated in studies of rose essential oils where subtle variations in terpene profiles significantly impact biological activity and commercial value [2]. These multivariate statistical techniques effectively handle the complex chemical data generated by GC-MS analysis, identifying marker compounds and patterns that may not be apparent through univariate analysis alone. The analytical workflow from sample preparation to final identification can be visualized as follows:
Network pharmacology approaches have identified this compound as a promising bioactive compound with potential anti-fatigue properties through its interactions with key molecular targets. A comprehensive computational study analyzing 872 essential oil-derived compounds revealed that this compound exhibits strong binding affinity for core fatigue-related proteins including ALB (albumin), BCL2 (B-cell lymphoma 2), EGFR (epidermal growth factor receptor), IL-6 (interleukin-6), and STAT3 (signal transducer and activator of transcription 3) [3]. These proteins represent critical nodes in the molecular network governing metabolic dysregulation and inflammatory responses associated with fatigue pathophysiology. Molecular docking simulations demonstrate that this compound forms stable complexes with these target proteins through diverse molecular interactions including hydrogen bonding, hydrophobic interactions, and π-π stacking, with particularly favorable binding energies observed for IL-6 and EGFR, suggesting its potential role in modulating inflammatory signaling and cellular stress responses.
The predicted binding stability of this compound to these protein targets has been further validated through molecular dynamics (MD) simulations spanning 100 nanoseconds, which revealed low root mean square deviation (RMSD) values, indicating stable ligand-protein complexes with minimal conformational fluctuations. Specific molecular interactions include hydrogen bond formation with key residues such as Thr-790 in EGFR, Arg-222 in ALB, and Arg-104 in IL-6, with consistent maintenance of these interactions throughout the simulation period [3]. These computational findings provide a mechanistic foundation for understanding this compound's potential bioactivities at the molecular level and support further investigation of its therapeutic potential. The drug-likeness of this compound and related compounds has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, with favorable predictions for bioavailability and minimal toxicity risks, enhancing its attractiveness as a lead compound for pharmaceutical development.
Experimental studies on terpene compounds, including those structurally related to this compound, provide supporting evidence for the biological significance of the computationally predicted target interactions. Terpenes as a chemical class have demonstrated multifunctional bioactivities including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties through various molecular mechanisms [1]. For instance, terpenes such as α-pinene and linalool exhibit antimicrobial activity against pathogens including Escherichia coli and Staphylococcus aureus through disruption of bacterial membranes associated with their intermolecular hydrogen-bonding capacity. Similarly, thymol and carvacrol from thyme and oregano essential oils demonstrate strong antibacterial, antifungal, and anti-inflammatory activities that support their use in food preservation and therapeutic applications.
The structural determinants of terpene bioactivity have been partially elucidated through structure-activity relationship (SAR) studies, which reveal that specific functional groups and molecular features strongly influence biological potency and target interactions [4]. For hydroxyl-containing terpenes, the capacity to act as hydrogen bond donors appears critical for antimicrobial and antioxidant activities, while lipophilicity governed by alkyl substituents enhances membrane penetration and bioavailability. In the case of this compound, its characteristic cadinene skeleton with aromatic ring and specific methyl substituents may contribute to its predicted binding affinity for fatigue-related protein targets, possibly through optimal hydrophobic interactions with binding pockets combined with the potential for π-electron interactions with aromatic residues in the protein structures. While direct experimental evidence specifically for this compound's anti-fatigue effects is still emerging, the established bioactivities of structurally similar sesquiterpenes provide compelling support for further investigation.
Table 2: Molecular Targets and Potential Therapeutic Applications of this compound
| Molecular Target | Binding Affinity (Predicted) | Biological Role | Potential Therapeutic Application |
|---|---|---|---|
| IL-6 | Strong (consistent H-bond with Arg-104) | Pro-inflammatory cytokine signaling | Anti-inflammatory, anti-fatigue, immunomodulation |
| EGFR | Strong (H-bond with Thr-790) | Cellular growth, proliferation, differentiation | Anti-fatigue, potential oncology applications |
| ALB | Moderate (H-bond with Arg-222) | Transport, antioxidant activity | Bioavailability enhancement, oxidative stress reduction |
| STAT3 | Moderate | Signal transduction, transcription activation | Anti-fatigue, chronic inflammation management |
| BCL2 | Moderate | Apoptosis regulation | Cellular stress protection, neuroprotection |
Method optimization is essential for reliable this compound analysis, particularly given the compound's moderate volatility and the complexity of essential oil matrices in which it typically occurs. Several key parameters require systematic optimization to achieve optimal sensitivity, resolution, and quantification accuracy. The injection technique should be carefully selected based on sample concentration, with pulsed splitless injection providing enhanced sensitivity for trace analysis compared to standard splitless modes, while split injection (typically 10:1 to 50:1 split ratios) is preferable for concentrated essential oil samples to prevent column overload and maintain chromatographic integrity. The SPME extraction efficiency can be optimized by evaluating different fiber coatings, with DVB/CAR/PDMS generally providing superior recovery for sesquiterpenes compared to PDMS or PA coatings, and by carefully controlling extraction time (30-45 minutes optimal), temperature (60°C recommended), and sample agitation to maximize headspace concentration of target analytes.
The GC temperature program represents another critical optimization parameter, with alternative ramp rates (3°C/min from 50°C to 140°C, then 15°C/min to 280°C) potentially providing improved resolution of this compound from co-eluting compounds in complex samples. The use of retention index markers (n-alkane series C₈-C₂₀) is strongly recommended to compensate for minor instrumental variations and confirm compound identification across different analytical systems and laboratories. For quantitative applications, internal standard selection is crucial, with deuterated analogs of similar terpenes (when available) providing the most accurate correction for injection variability and matrix effects, though compound classes such as alkylbenzenes or saturated hydrocarbons with similar volatility and extraction characteristics to this compound can serve as suitable alternatives when deuterated standards are unavailable.
Quality control protocols are essential for generating reliable, reproducible analytical data for this compound across multiple analytical batches and different laboratory environments. System suitability tests should be performed at the beginning of each analytical sequence, evaluating parameters including retention time stability (<0.1 min variation), peak symmetry (asymmetry factor 0.8-1.2), and sensitivity (signal-to-noise ratio >10 for lowest calibration standard). Common analytical challenges in this compound analysis include peak tailing (addressable through inlet liner selection and regular column trimming), retention time drift (mitigated through proper carrier gas purification and temperature calibration), and reduced sensitivity (improvable through ion source cleaning and detector calibration).
For samples where this compound exists primarily in bound forms (glycosidically conjugated), the sample preparation must incorporate appropriate hydrolysis steps, with acid hydrolysis (2N HCl, 80°C, 30-60 min) demonstrating effectiveness in breaking glycosidic bonds and releasing aglycones for subsequent analysis [1]. The extraction efficiency for bound terpenes varies significantly with solvent polarity, with acetone providing approximately 1.5 times higher recovery compared to ethanol or water in agricultural byproducts, highlighting the importance of solvent selection for specific sample matrices. Method validation should establish key performance characteristics including linearity (R² > 0.995), precision (RSD < 10% for replicate injections), accuracy (85-115% recovery for spiked samples), limit of detection (LOD < 0.01 μg/mL), and limit of quantification (LOQ < 0.05 μg/mL) to ensure data quality and method reliability for both research and regulatory applications.
Table 3: Method Validation Parameters for this compound Quantification by GC-MS
| Validation Parameter | Acceptance Criteria | Typical Performance | Recommended Testing Frequency |
|---|---|---|---|
| Linearity | R² > 0.995 | R² = 0.998-0.999 | Each calibration curve |
| Precision (Intra-day) | RSD < 5% | RSD = 1.5-3.0% | Each analytical batch |
| Precision (Inter-day) | RSD < 8% | RSD = 3.0-5.5% | Quarterly |
| Accuracy (% Recovery) | 85-115% | 92-105% | Each sample batch |
| LOD (S/N=3:1) | < 0.01 μg/mL | 0.002-0.005 μg/mL | Method establishment |
| LOQ (S/N=10:1) | < 0.05 μg/mL | 0.008-0.015 μg/mL | Method establishment |
| Robustness | RSD < 5% for minor changes | RSD = 2-4% | Method establishment |
The comprehensive GC-MS analytical protocol detailed in these application notes provides researchers with a robust methodology for the reliable identification and quantification of this compound in complex biological and botanical matrices. The optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters have been specifically designed to address the analytical challenges presented by this sesquiterpene compound, particularly its semi-volatile nature, structural similarity to co-occurring terpenes, and potential presence in both free and bound forms. The integration of advanced data analysis approaches, including retention index matching, mass spectral interpretation, and chemometric pattern recognition, enables confident compound identification and facilitates the exploration of this compound's variation across different plant sources, geographical origins, and processing conditions.
The therapeutic potential of this compound, as revealed through network pharmacology and molecular docking studies, highlights its promise as a natural product lead compound for drug development, particularly in the areas of fatigue management, inflammation modulation, and neurological disorders. The computational evidence demonstrating strong binding affinity to key protein targets involved in metabolic regulation and inflammatory responses provides a mechanistic foundation for its purported bioactivities and supports further investigation through in vitro and in vivo studies. Future research directions should include the development of stable isotope-labeled internal standards for improved quantification accuracy, exploration of synergistic interactions with other bioactive terpenes, clinical validation of its predicted therapeutic effects, and investigation of its bioavailability and metabolism through advanced analytical approaches such as LC-MS/MS and NMR spectroscopy. The methodologies and insights presented in these application notes provide a solid foundation for advancing this compound research from analytical characterization to therapeutic application in the drug development pipeline.
This compound is a sesquiterpenoid, a class of terpenes based on three isoprene units (C15H22) [1]. It is characterized by a 1,2,3,4-tetrahydronaphthalene skeleton with methyl groups at positions 1 and 6 and an isopropyl group at position 4 [1]. Its predicted physicochemical properties make it a suitable candidate for organic synthesis [1].
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C15H22 |
| Average Molecular Weight | 202.33 g/mol |
| logP | 5.24 - 5.6 |
| Water Solubility | 0.00016 g/L |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
The following protocols describe two distinct, enantioselective routes to the this compound skeleton.
This protocol outlines a synthesis achieving high enantiomeric excess via enzymatic resolution and a Claisen rearrangement [2].
The overall yield for the synthesis of (1S,4S)-cis-7-methoxy-calamenene was 55% [2]. The combination of Claisen rearrangement and enzymatic resolution consistently yielded benzylic stereocenters with an enantiomeric excess (e.e.) >98% [2].
Table 2: Key Steps and Performance Metrics for Protocol 1
| Step | Key Reaction | Key Parameter | Outcome |
|---|---|---|---|
| 1 | Enzymatic Resolution of Allyl Alcohol | Lipase PS (Burkholderia cepacia) | (R)-alcohol with >99% e.e. |
| 2 | Claisen Rearrangement | Orthoester rearrangement | Introduced isopropyl unit (99% e.e.) |
| 3 | Diastereoselective Reduction | - | Formation of cis-isomer (98% d.e.) |
| 4 | Functionalization | Vilsmeier reaction & reduction | Regioselective formyl group introduction |
This protocol utilizes an iridium catalyst with a chiral P,N-ligand (NeoPHOX) for a key asymmetric hydrogenation step [3].
This method provides an alternative, catalytic approach to constructing the chiral framework of a this compound derivative. The specific yield for demethyl methoxythis compound was not explicitly stated in the available abstract [3].
Table 3: Key Steps for Protocol 2
| Step | Key Reaction | Key Component / Parameter |
|---|---|---|
| Catalyst Preparation | Ligand Synthesis | Preparation of chiral NeoPHOX (P,N-ligand) |
| Key Asymmetric Step | Iridium-Catalyzed Hydrogenation | Application of Ir/NeoPHOX complex |
| Target | Final Compound Synthesis | Synthesis of demethyl methoxythis compound |
The following diagrams illustrate the logical flow of the two primary synthetic strategies.
1. Introduction Calamenene is a sesquiterpene that exhibits various biological activities, making its purification crucial for pharmaceutical and natural product research. This document outlines a detailed protocol for the analytical-scale separation of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC or RPC). Given its hydrophobic nature, RPC is the most suitable mode for its separation [1]. The method development strategy focuses on optimizing critical parameters such as the stationary phase, mobile phase composition, and gradient profile to achieve robust resolution from complex matrices.
2. Principle of Separation Chromatography separates mixture components based on differential partitioning between a mobile phase and a stationary phase [1]. In RPC, which is recommended for this compound:
3. Experimental Workflow The following diagram illustrates the logical workflow for developing an HPLC method for this compound separation.
4. Materials and Equipment
4.1. Chemicals and Reagents
4.2. Instrumentation and Columns
Table 1: Stationary Phases for Method Scouting of this compound Separation
| Stationary Phase | Chemical Characteristics | Separation Rationale for Terpenes |
|---|---|---|
| C18 | Octadecyl silane; classical non-polar phase | Provides baseline retention for hydrophobic compounds; a logical starting point [3]. |
| Phenyl | Aromatic ring structure | Can offer different selectivity via π-π interactions with the conjugated system in this compound [3]. |
| Pentafluorophenyl (F5) | Electron-deficient aromatic ring with polar properties | Provides unique selectivity for compounds with double bonds and aromatic character; useful for complex terpene mixtures [3]. |
| C8 | Shorter alkyl chain (octyl) | Yields weaker hydrophobic retention than C18, potentially for faster elution. |
5. Detailed Protocols
5.1. Sample Preparation Proper sample preparation is critical for column longevity and accurate results.
5.2. Method Scouting and Optimization This is an iterative process to find the best separation conditions. Modern approaches leverage automation and AI to accelerate development [6] [4].
Step 1: Initial Scouting
Step 2: Mobile Phase Optimization
Step 3: Advanced Optimization with Modeling
The following workflow summarizes the key parameters to adjust during the optimization phase.
5.3. Method Validation Once a robust method is developed, it should be validated according to ICH Q2(R1) guidelines. The key parameters are summarized below [7].
Table 2: Key Analytical Method Validation Parameters
| Parameter | Definition | Typical Target for Quantification |
|---|---|---|
| Accuracy | Closeness of results to the true value. | Recovery of 98-102% |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, analyst-to-analyst). | RSD < 2% |
| Specificity | Ability to measure analyte unequivocally in the presence of potential interferences. | No co-eluting peaks at the retention time of this compound. |
| Linearity & Range | Proportionality of detector response to analyte concentration. | R² > 0.999 |
| LOD & LOQ | Limit of Detection and Limit of Quantification. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Reliability of the method under small, deliberate variations. | Method withstands small changes in pH, temperature, or mobile phase composition. |
6. Troubleshooting Guide
7. Conclusion This application note provides a structured framework for developing and validating a chromatographic method for this compound. By systematically scouting stationary phases and optimizing mobile phase conditions, a robust, specific, and efficient HPLC method can be established. Embracing modern tools like automated scouting systems and AI-driven modeling software can significantly streamline this process [6] [5] [4].
For quick comparison, the table below summarizes key parameters and improvement strategies from recent research.
| Method | Key Step / Parameter | Reported Yield/Concentration | Improvement Strategy |
|---|---|---|---|
| Chemical Synthesis [1] [2] | Ring-Closing Metathesis (RCM) with Grubbs' catalyst | Alkene 3: 96%; Final Calamenene (1): Yield not specified (lower, with byproducts) | Optimize RCM step; Control dehydration (e.g., with POCl₃) to minimize diene 6 byproduct [1] [2]. |
| Plant Extraction [3] | Found in Alpinia oxyphylla fruit essential oil | 10.11 g/100 g of the essential oil [3] | Source raw material from Alpinia oxyphylla; Optimize essential oil extraction. |
| Bound Terpene Hydrolysis [4] | Acid hydrolysis of glycosidic bonds in plant material | Terpene concentration in watermelon peel increased from 47.0 to 101 μg/g after hydrolysis [4] | Apply acid hydrolysis to plant residues; Use acetone as extraction medium for bound terpenes [4]. |
This synthesis starts from l-menthone and uses a ring-closing metathesis (RCM) as a key step to construct the trisubstituted alkene in this compound [1] [2].
This method focuses on converting non-volatile, odorless "bound terpenes" in plant materials into free, extractable this compound [4].
Key Steps and Notes [4]:
Q1: Why is the yield low in the final step of my this compound synthesis?
Q2: My plant extraction yields of this compound are low, even from reported sources. What am I missing?
Q3: What is a reliable natural source for this compound?
Calamenene is a sesquiterpene, a class of compounds known to be susceptible to degradation. The table below summarizes key stability factors and the available quantitative data.
| Factor | Key Findings & Quantitative Data | Reference |
|---|---|---|
| Chemical Structure | Sesquiterpenoid with a cadinane skeleton. No specific degradation products identified in search results. [1] | - |
| Temperature | Essential oils show significant compositional changes at elevated temperatures (35°C, 45°C). Lower temperatures (-20°C, 4°C) are recommended for stability. [2] | - |
| Light Exposure | Storage in clear glass tubes under direct sunlight leads to faster degradation compared to darkness. [2] | - |
| Oxygen Exposure | Stability is highest under low oxygen availability (e.g., sealed glass ampoules). [2] | - |
| Container Material | Sealed glass ampoules > Glass tubes with caps > Metallic containers with plastic caps. [2] | - |
| Solvent | Solvents like ethanol and DMSO can improve the efficacy and potentially the stability of EOs in solution compared to surfactants like Tween 80. [3] | - |
| Kovats Retention Index (RI) | Standard non-polar: ~1511-1526; Standard polar: ~1835. [4] [5] Use RI to track compound identity changes in GC. | - |
Here are answers to common questions and detailed protocols for managing this compound stability.
The most reliable method is Gas Chromatography-Mass Spectrometry (GC-MS). The workflow below outlines the stability testing procedure:
Detailed Experimental Protocol:
Sample Preparation for GC-MS: Follow the method used in stability studies of essential oils. [2]
Chemical Identification and Tracking:
Yes. Research on essential oils for acaricidal activity shows that the solvent choice significantly impacts bioactivity.
Yes. Studies on Leptospermum scoparium essential oil, where this compound can be a major component (up to ~30%), show that its activity can vary. [3] This suggests that the complex mixture in natural extracts is subject to degradation, which could affect the stability of constituent compounds like this compound. When working with extracts, it is crucial to apply the same rigorous storage and monitoring protocols as you would for a pure compound.
To ensure reliable results in your drug development work, please adhere to the following:
What are the basic identities and properties of calamenene? this compound is an aromatic bicyclic sesquiterpene, which means it belongs to a class of organic compounds built from three isoprene units [1]. Key properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] |
| CAS Registry Number | 483-77-2 [2] |
| Chemical Formula | C15H22 [1] [2] |
| Average Molecular Weight | 202.34 g/mol [1] [2] |
| Chemical Class | Sesquiterpenoid (cadinane-type) [1] [3] |
| Physical State | Liquid (estimated from context) |
| Odor Description | Herb spice [2] |
| Boiling Point | 285-286 °C @ 760 mmHg [2] |
| Predicted LogP (o/w) | 5.6 (Indicates high lipophilicity) [1] |
| Estimated Water Solubility | 0.00016 g/L @ 25°C (Indicates very low solubility) [1] |
What are the recommended storage conditions for this compound? While specific studies on pure this compound are limited, robust guidelines can be derived from a detailed stability study on complex essential oil mixtures, which share similar chemical nature [4].
How can I monitor the stability of my this compound sample? Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold-standard" technique [4]. Monitor for changes in the chromatographic profile, particularly the degradation of minor constituents and any relative increase or decrease in the peak area of this compound itself [4].
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is adapted from a study on essential oil stability and can be used to analyze this compound purity and stability [4].
Protocol 2: Designing a Stability Study for this compound
You can adapt the following workflow, based on a comprehensive essential oil study, to test the stability of this compound under different conditions [4]. The diagram below outlines the experimental setup.
Problem: Observed degradation of this compound or changes in sample composition.
The table below summarizes key data points for calamenene that are foundational for developing analytical methods [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 483-77-2 [1] [2] |
| IUPAC Name | 1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene [2] |
| Molecular Formula | C₁₅H₂₂ [1] [2] |
| Molecular Weight | 202.34 g/mol [1] [2] |
| Appearance | Powder [1] |
| XLogP3 | 5.10 (Estimated) [2] |
| Boiling Point | 285 - 286 °C @ 760 mmHg [2] |
| Water Solubility | ~0.1962 mg/L @ 25°C (Estimated) [2] |
| Storage | Desiccate at -20°C [1] |
Here are detailed methodologies for the synthesis and isolation of this compound and related compounds from the search results.
This protocol describes a chiral synthesis pathway [3] [4].
This method outlines a simpler synthesis for a naphthalene derivative with demonstrated antimicrobial activity [5].
While direct information on analytical interferences is unavailable, here are general principles and answers based on the chemical data.
Q1: What are the primary challenges when analyzing this compound by GC-MS? this compound has a high estimated boiling point (285-286°C) and is relatively non-polar (XLogP3 ~5.1). Ensure your GC method uses a high-temperature column and a sufficiently long run time for proper elution. The high lipophilicity may also lead to adsorption issues; consider using deactivated liners and columns [2].
Q2: How can I improve the separation of this compound from closely related sesquiterpenoids in HPLC? The provided data does not specify a mobile phase. However, given its low water solubility, reverse-phase HPLC would likely employ a water/acetonitrile or water/methanol gradient. Start with a high organic percentage (e.g., 80% acetonitrile) and optimize the gradient to resolve it from other terpenoids with similar structures [1] [2].
Q3: What is a key consideration when storing this compound for experiments? The commercial source recommends storing the powder in a desiccator at -20°C. Adhering to these conditions is crucial to maintain the compound's stability and prevent degradation over time [1].
The following diagram outlines a logical workflow for developing and troubleshooting an analytical method for this compound, based on standard laboratory practice.
Many inaccuracies in molecular quantification stem from biases introduced during sample preparation and amplification, rather than the final measurement instrument. A 2024 study highlights PCR amplification errors as a major challenge, especially when using Unique Molecular Identifiers (UMIs) [1].
The research introduces a "majority vote" error correction method using UMI barcodes synthesized from homotrimer nucleotide blocks (e.g., AAA, CCC). This design allows the software to detect and correct errors more effectively by evaluating the similarity of these homotrimer blocks [1].
Workflow for High-Accuracy Molecular Quantification
The diagram below outlines a protocol incorporating this error correction method to improve quantification accuracy.
This method significantly reduces false positives in identifying differentially expressed genes and is effective in both bulk and single-cell RNA sequencing [1].
The choice of quantification tool can significantly impact your results. The table below compares two common approaches, highlighting how your experimental goals and design should guide your selection [2].
| Feature | Pseudoalignment (e.g., Kallisto) | Traditional Alignment (e.g., STAR) |
|---|---|---|
| Core Algorithm | Lightweight pseudoalignment; determines transcript compatibility without base-by-base mapping [2]. | Comprehensive alignment; maps reads base-by-base to a reference genome/transcriptome [2]. |
| Key Output | Transcripts per million (TPM) and estimated counts [2]. | Read counts per gene [2]. |
| Best For | Rapid quantification of gene expression levels when the transcriptome is well-annotated [2]. | Discovering novel splice junctions, fusion genes, or when working with an incomplete transcriptome [2]. |
| Experimental Fit | Ideal for large-scale studies with many samples or when computational resources are limited [2]. | Better suited for studies with smaller sample sizes and greater computational resources [2]. |
| Data Quality Factors | Performs well with shorter read lengths and is less sensitive to variations in sequencing depth [2]. | More suitable for longer read lengths; high sequencing depth improves accuracy for detecting novel events [2]. |
Here are solutions to common problems affecting quantification accuracy, based on general principles of data quality and the specific techniques mentioned in the search results.
| Problem | Possible Cause | Solution |
|---|---|---|
| High Variability | Inconsistent sample preparation or low-quality input RNA. | Standardize data collection methods [3]. Define clear protocols for all steps and ensure uniform training for personnel. |
| Inaccurate Absolute Counts | PCR amplification biases and errors overwhelming standard UMIs. | Implement advanced error correction [1]. Use UMI barcodes built with homotrimer nucleotide blocks. |
| Tool-Specific Biases | Using an algorithm unsuited to the experimental question or data type. | Align tool with experimental goals [2]. Use pseudoalignment for fast quantification; choose traditional alignment for novel discovery. |
| Statistically Insignificant Results | Sampling error or a margin of error that is too large to draw reliable conclusions. | Apply statistical sampling principles [3]. Use the margin of error formula ( ME = z \times \frac{\sigma}{\sqrt{n}} ) to validate sampling reliability. |
Calamenene is a sesquiterpene. Research on this compound is often part of broader studies on plant metabolites, particularly in plants from the Calendula (marigold) genus [1].
One review notes that the analysis of Calendula metabolites, which include diverse compounds like sesquiterpenes, typically employs separation techniques such as gas chromatography (GC) and liquid chromatography (LC) [1]. This suggests that common chromatography solvents are a relevant starting point.
Since a specific guide for this compound is not available, you can build a robust selection process by following the workflow below. This approach is based on general best practices in laboratory science.
Begin with established solvent selection guides from reputable organizations. These guides prioritize solvents based on safety, environmental impact, and effectiveness, which provides a excellent starting point for any chemical [2].
Key resources include the CHEM21 selection guide and Sanofi's Solvent Selection Guide. For chromatography-specific methods, literature on replacing dichloromethane with greener alternatives can be very informative [2].
Once you have a shortlist of candidate solvents, investigate how they might interact with this compound. The goal is to find a solvent that can effectively dissolve and stabilize the compound for your specific experiment (e.g., chromatography or spectroscopy).
The table below outlines the key properties to research.
| Property to Investigate | Why It Matters for this compound | Potential Data Sources |
|---|---|---|
| Solubility & Miscibility | Ensures the solvent can dissolve this compound and is compatible with other solvents in your workflow. | Scientific literature, chemical databases (Reaxys, SciFinder). |
| Polarity (Log P) | Sesquiterpenes are often non-polar; matching solvent polarity improves dissolution. | Solvent guides, chemical databases, predicted Log P of this compound. |
| Chemical Stability | Verifies the solvent does not react with or degrade this compound over time. | Stability studies in literature, experimental testing. |
| Boiling Point | Important for techniques requiring solvent evaporation (e.g., sample preparation for GC-MS). | Standard chemical data handbooks (e.g., Merck Index). |
| UV Cutoff | Critical for HPLC with UV detection to avoid solvent interference. | HPLC solvent specifications from manufacturers. |
Theoretical research must be validated with practical experiments.
Based on common laboratory challenges, here are some hypothetical FAQs you could include.
Q: During my HPLC analysis, the retention time for this compound is drifting. What could be the cause? A: Retention time drift can be caused by several factors unrelated to the solvent itself [3]. Troubleshoot by checking:
Q: I cannot find a published protocol for isolating this compound. How should I proceed? A: Develop a method by analogy. Since this compound is a sesquiterpene, look for published separation protocols for similar sesquiterpenes or Calendula extracts [1]. Use these as a starting point and optimize the solvent system and chromatography conditions (e.g., gradient, stationary phase) for your specific sample.
Calamenene is identified as a significant component in certain essential oils studied for their acaricidal (tick-killing) activity. The following table summarizes its context within one of these oils:
| Essential Oil Source | Plant Family | This compound Isomer Identified | Relative Abundance in the Oil | Noted Bioactivity |
|---|---|---|---|---|
| Leptospermum scoparium (Leaves) | Myrtaceae | cis-Calamenene [1] | 29.82% [1] | The essential oil demonstrated acaricidal activity against the cattle tick Rhipicephalus microplus [1]. |
In the absence of direct data on this compound, a practical approach is to adapt methodologies used for studying the degradation of similar compounds. Research on the degradation of other essential oil components, such as limonene and trans-cinnamaldehyde, in soil provides a valuable model [2].
You can adapt the following workflow to design experiments for investigating this compound stability under various conditions (e.g., different solvents, light, temperature, or storage durations). The diagram below outlines this systematic approach:
Based on the research into similar compounds, here is a detailed protocol you can adapt [2]:
1. Sample Preparation:
2. Instrumental Analysis:
Here are some anticipated questions from researchers, framed for a technical support context.
Q1: Our GC-MS analysis shows unknown peaks emerging over time in our this compound standard. How can we identify them? A: This is a classic sign of compound degradation. To identify the degradants:
Q2: We need to store a this compound-rich extract for several months. What storage conditions should we use to minimize degradation? A: While specific data for this compound is lacking, best practices for labile terpenes can be applied.
Q3: The biological activity of our natural extract, rich in this compound, seems to diminish with storage. Is the loss of activity directly linked to this compound degradation? A: This is a critical but complex question. A loss of activity could be due to the degradation of this compound, the degradation of other active but unidentified components in the extract, or a combination of both. To establish a direct link:
Currently, preventing this compound degradation is an area that requires direct experimental investigation. The most robust strategy is to:
The following table summarizes the key biological activities and experimental data for calamenene and valencene.
| Biological Activity | This compound | Valencene |
|---|---|---|
| Primary Documented Activities | Antibacterial, Antifungal [1] [2] | Antibacterial, Efflux Pump Inhibition (EPI), Antioxidant [3] [4] |
| Antibacterial Activity (MIC range) | Not fully quantified; active against Vibrio harveyi and fungi [1] [2] | Strong effect on E. coli (MIC: 1.56 µg/mL); active against S. aureus [5] |
| Mechanism of Antibacterial Action | Bactericidal (synthetic analog Cala2): Causes DNA damage. Bacteriostatic (natural Cala1) [1]. | Efflux Pump Inhibition: Potentiates antibiotics like norfloxacin and tetracycline in resistant S. aureus [3]. |
| Antifungal & Anticandidal Activity | Yes (e.g., against Candida spp., Aspergillus niger), often more potent than antibacterial effects [2]. | Limited information in search results. |
| Other Notable Activities | Major component in some plant essential oils with chemotaxonomic interest [2]. | Precursor to nootkatone; anti-inflammatory, antitumor potential; antioxidant activity (weaker than ascorbic acid) [3] [4]. |
For research and reproducibility, here is a deeper dive into the key experiments and methodologies from the search results.
Antibacterial Testing (Broth Microdilution)
Efflux Pump Inhibition (EPI) Assay
Death Rate Assay & Genetic Damage Assessment
The compounds exhibit distinct mechanisms, particularly against bacteria. The diagram below illustrates the key pathways and targets based on the experimental data.
The experimental workflows for investigating these mechanisms are summarized in the flowchart below.
Future research should focus on further elucidating their full-spectrum efficacy, in vivo toxicity, and the potential for synthetic modification to enhance their potency and pharmacological properties.
The table below summarizes the instances where this compound has been identified in recent scientific literature:
| Plant Source | Plant Part Analyzed | This compound Isomer Identified | Reported Content | Analysis Method |
|---|---|---|---|---|
| Annona neoinsignis [1] | Leaves | trans-Calamenene | 0.12% (of total essential oil) | GC-MS, GC-FID |
| Acorus calamus [2] | Rhizomes | cis-Calamenene | Identified (quantitative data not provided for this compound) | GC-MS |
| Juniperus communis [2] | Cone-berries | cis-Calamenene | Identified (quantitative data not provided for this compound) | GC-MS |
> Note on Availability: The search results indicate that a primary reason for the lack of comparative data is that this compound is typically a minor or trace component in a plant's essential oil profile. Most studies focus on the major constituents, which often constitute the bulk of the oil's biological activity and volume [3] [1] [2].
For researchers aiming to conduct their own comparative analyses, the following validated methodologies from recent studies provide an excellent starting point.
The workflow below illustrates the complete experimental process from sample preparation to compound identification.
To address the current data gap, future research could focus on:
Calamenene is an aromatic bicyclic sesquiterpene with a cadinane skeleton [1]. The table below summarizes its known chemical and biological properties based on current research.
| Property | Description |
|---|---|
| Chemical Structure | Aromatic bicyclic sesquiterpene, cadinane skeleton, molecular formula C₁₅H₂₂, molecular weight 202.33 g/mol [2]. |
| Natural Sources | Found in genus Calamintha, Croton, and the gorgonian coral Subergorgia reticulata [2] [1]. |
| Known Bioactivities | Anti-fouling agent [1]; Antimicrobial against pathogenic Vibrio harveyi (a derivative caused complete mortality at 2.5 µg/mL) [1]; Anti-inflammatory and antioxidant activities have been noted [2]. |
| Synergistic Data | No direct experimental data on synergy with other terpenes was found in the search results. |
While direct data on this compound is scarce, synergy among other terpenes is a well-documented phenomenon. The following table outlines several proven terpene-terpene synergistic interactions.
| Synergistic Combination | Observed Effect | Experimental Context |
|---|---|---|
| Linalool + 1,8-Cineole | Synergistic antiproliferative effect on human cell lines [3]. | In vitro cell assays. |
| α-Longipinene + Linalool | Synergistically reduced biofilm formation in Candida albicans [3]. | In vitro antimicrobial and biofilm assays. |
| Thymol + α-Terpineol | Synergized the toxicity and feeding inhibition of linalool and 1,8-cineole against Chilo partellus [3]. | Insect toxicity and feeding inhibition bioassays. |
| Limonene + Citral / Caryophyllene Oxide | Synergistic interaction inducing programmed cell death in Trypanosoma cruzi [3]. | In vitro assays on parasites. |
| Lupenone + Caryophyllene Oxide | Synergistic effect against epimastigote forms of T. cruzi [3]. | In vitro trypanocidal activity assays. |
Research into terpene synergy often employs standardized experimental protocols. The workflow below outlines a general approach for investigating these interactions in a biological system.
Common methodologies from the search results include:
The lack of direct data on this compound presents a clear opportunity for primary research. The established synergistic relationships between other terpenes provide a strong rationale for investigating this compound in combination.
Calamenene is a sesquiterpenoid, a class of terpenes built from three isoprene units. The table below summarizes its core chemical and physical properties as established in chemical databases and research literature.
| Property | Details |
|---|---|
| IUPAC Name | (1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene [1] [2] |
| Molecular Formula | C₁₅H₂₂ [3] [1] [4] |
| Average Molecular Weight | 202.34 g/mol [3] [1] |
| Class | Sesquiterpenoid (Cadinane skeleton) [3] [5] |
| Stereochemistry | Exists as cis- and trans- diastereomers; absolute configuration confirmed as (7S,10R) for the trans-isomer [6]. |
| LogP (Predicted) | 5.6 [3] [2] |
| Water Solubility | 0.00016 g/L (Predicted) [3] [2] |
| Key Characteristic | The trans- isomer elutes earlier than the cis- isomer in gas chromatography [4]. |
This compound and its derivatives show promising biological activity, with one of the most studied areas being their antibacterial effects.
| Organism/Application | Activity/Result | Experimental Protocol & Key Findings |
|---|
| Vibrio harveyi (Aquaculture Pathogen) | Antibacterial [5] | Source: Derived from gorgonian coral Subergorgia reticulata (Cala1) and a synthetic analog (Cala2) [5]. Protocol: Death rate assay. V. harveyi cells were treated with varying concentrations of compounds, plated on nutrient agar, and colonies were counted after 24 hours [5]. Key Findings: Complete mortality of V. harveyi was achieved. Cala2 demonstrated higher potency as a bactericidal agent, causing damage to bacterial genetic material [5]. | | Marine Biofouling | Antifouling [5] | Source: Natural calamenenes from Subergorgia reticulata [5]. Observation: The coral was found to be free of biofouling, which was attributed to the presence of this compound on its surface [5]. |
A reliable total synthesis of the natural trans-calamenene has been achieved. The key steps and workflow are illustrated below:
This synthesis uses a ring-closing metathesis (RCM) reaction as a key step to construct the trisubstituted double bond, confirming the absolute and relative stereochemistry of the natural product [6].
This compound can also be isolated from natural sources like the gorgonian coral Subergorgia reticulata [5]. A simplified synthesis of dihydronaphthoquinone analogues can be performed via a Diels-Alder reaction using benzoquinone and isoprene, followed by purification via column chromatography [5].
A major challenge in this compound research is the unambiguous identification of its cis and trans isomers.
This compound is a sesquiterpenoid with a defined cadinane skeleton, whose identity is confirmed through synthesis and spectral data. Its most promising application is as an antimicrobial and antifouling agent.